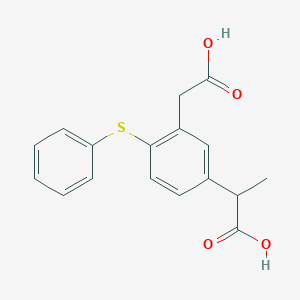

5-(1-羧乙基)-2-(苯硫基)苯乙酸

概述

描述

5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid is a useful research compound. Its molecular formula is C17H16O4S and its molecular weight is 316.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

配位聚合物和超分子配合物:

- 该化合物已被用于合成新型配位聚合物和超分子配合物,其中涉及锌和镧等金属。这些配合物表现出有趣的一维和二维层等结构特征,它们是由超分子结构构建的。此类材料因其在催化、储气和分子识别方面的潜在应用而备受关注(Li, Ding, & Diao, 2020)。

- 另一项研究重点关注涉及锌的金属有机超分子配合物,展示了其晶体结构和室温下的荧光等性质。这类研究对于开发具有特定光学性质的材料至关重要(Yin 等人,2014)。

光致电子转移聚合:

- 该化合物已成为一项研究的一部分,该研究调查了含硫羧酸作为光致自由基聚合中的电子供体。这类聚合对于创造具有独特性质的材料非常重要,并在涂料、粘合剂和各种其他行业中具有应用(Wrzyszczyński 等人,2000)。

羧酸的手性分配:

- 在一项研究中,带有氨基的苯乙炔被聚合以研究其在确定羧酸手性中的应用。该研究对于理解分子相互作用至关重要,并且可能在药物和分析化学中产生影响(Yashima, Maeda, Matsushima, & Okamato, 1997)。

去除污染物:

- 该化合物的衍生物,如苯乙酸,已被研究用于从水流中去除污染物的应用。这项研究与环境修复和废物处理过程特别相关(Madan & Wasewar, 2017)。

光激发反应:

- 苯乙酸二负离子(可能在结构上与目标化合物相关)已被研究其在光激发下与芳基卤化物的反应。这些反应在合成化学和材料科学中具有潜在应用(Nwokogu, Wong, Greenwood, & Wolfe, 2000)。

作用机制

属性

IUPAC Name |

2-[3-(carboxymethyl)-4-phenylsulfanylphenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4S/c1-11(17(20)21)12-7-8-15(13(9-12)10-16(18)19)22-14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKQCCUGCHJSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

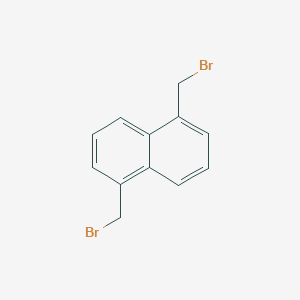

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing metal-organic complexes with Zaltoprofen?

A: Researchers are exploring the use of Zaltoprofen as a building block in supramolecular chemistry due to its ability to coordinate with metal ions through its carboxylate groups. This coordination can lead to the formation of diverse structures with intriguing properties [, , , ]. These metal-organic complexes hold potential applications in various fields, including catalysis, sensing, and drug delivery.

Q2: What types of structures have been synthesized using Zaltoprofen as a ligand?

A2: Studies have demonstrated the synthesis of various structural motifs using Zaltoprofen, including:

- Zero-dimensional (0-D) structures: These are discrete molecular entities, such as the binuclear complex [Zn2(Zaltoprofen)2(phen)2], where phen represents 1,10-phenanthroline [].

- One-dimensional (1-D) structures: These include zigzag chains, as observed in [Cd(Zaltoprofen)(phen)]n [].

- Two-dimensional (2-D) structures: Researchers have synthesized 2-D networks with Zaltoprofen, such as those found in [Zn(Zaltoprofen)(H2O)]n, which exhibits alternating left- and right-handed helical chains [].

Q3: What role do hydrogen bonds and π–π stacking interactions play in these structures?

A: Hydrogen bonds and π–π stacking interactions contribute significantly to the stability and packing of these metal-organic complexes. For instance, in the 0-D structure of [Zn2(Zaltoprofen)2(phen)2], π–π stacking interactions and C‒H···O hydrogen bonds are crucial for the formation of the extended 3-D supramolecular network []. In the 1-D zigzag chain structure of [Cd(Zaltoprofen)(phen)]n, π–π stacking interactions link the chains, creating a 2-D layer [].

Q4: Have any interesting fluorescent properties been observed in these complexes?

A: While not all synthesized complexes exhibit fluorescence, a lanthanide-based coordination polymer, [La(HL2)2(L2)3]n, where HL2 represents 2-thiophenecarboxylic acid, displayed fluorescence at room temperature []. This finding suggests the potential of using Zaltoprofen and similar ligands in developing novel fluorescent materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B51763.png)

![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)

![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)